4-Chlorophenyl-4-hydroxypiperidine
Overview
Description
4-Chlorophenyl-4-hydroxypiperidine is a chemical compound with the molecular formula C11H14ClNO. It is known for being a metabolite of haloperidol, an antipsychotic medication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl-4-hydroxypiperidine typically involves the reaction of 4-chlorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions often include a solvent like ethanol and a controlled temperature to ensure optimal yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl-4-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: 4-Chlorophenyl-4-piperidone.
Reduction: 4-Phenylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
4-Chlorophenyl-4-hydroxypiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems, particularly its role as a metabolite of haloperidol.
Medicine: Investigated for its potential therapeutic effects and toxicity.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl-4-hydroxypiperidine involves its interaction with specific molecular targets in the body. As a metabolite of haloperidol, it is believed to exert effects on the central nervous system, potentially influencing neurotransmitter pathways. The exact molecular targets and pathways are still under investigation, but it is known to exhibit brain toxicity in certain contexts .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl-4-piperidone
- 4-Phenylpiperidine
- Haloperidol metabolite II
Uniqueness
4-Chlorophenyl-4-hydroxypiperidine is unique due to its specific structure and its role as a metabolite of haloperidol. This compound’s hydroxyl group and chlorine atom confer distinct chemical properties, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBDFEMHDHJGCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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